molecular formula C14H17FN2O3 B1150144 OPB-111077

OPB-111077

Cat. No. B1150144
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OPB-111077 is an rally bioavailable inhibitor of one or more signal transducer and activator of transcription (STAT) protein(s), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the phosphorylation of STATs. This prevents binding of STATs to DNA sequences on a variety of STAT-responsive gene promoters, which may result in the inhibition of both STAT-mediated transcription and tumor cell proliferation.

Scientific Research Applications

Anticancer Activity

OPB-111077 is recognized as a novel inhibitor of STAT3 and mitochondrial oxidative phosphorylation, showing promising anticancer activity. A phase I study highlighted its potential in treating advanced cancers, including notable activity in diffuse large B-cell lymphoma. While the overall efficacy against unselected tumors was modest, this compound's well-tolerated profile and pharmacokinetic characteristics support further clinical development (Tolcher et al., 2018).

Combination Therapy for Lymphoma

This compound, when combined with alkylating agents like cyclophosphamide or bendamustine, exhibited synergistic effects in treating diffuse large B-cell lymphoma. This combination therapy is based on cancer energy metabolism, with this compound inhibiting mitochondrial oxidative phosphorylation. This mechanism suggests its wide application potential in combination therapy for lymphoma (Ohi et al., 2021).

Acute Myeloid Leukemia (AML) Treatment

This compound has been investigated in combination with decitabine and venetoclax for treating newly diagnosed or relapsed/refractory AML. This combination, which targets oxidative phosphorylation, fatty acid metabolism, and amino acid metabolism, was found to be safe, well-tolerated, and showed preliminary anti-leukemic efficacy (Wilde et al., 2020).

properties

Molecular Formula

C14H17FN2O3

SMILES

Unknown

Appearance

Solid powder

synonyms

OPB-111077;  OPB111077;  OPB 111077.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.